molecular formula C12H20BN3O2 B14768304 4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B14768304
M. Wt: 249.12 g/mol
InChI Key: RXEYFUGOFSMZDE-UHFFFAOYSA-N
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Description

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a chemical compound that features a pyrimidine ring substituted with an ethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate amidine and a β-dicarbonyl compound.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the ethyl group.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield alcohols or ketones.

Scientific Research Applications

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of probes and sensors for biological studies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive in cross-coupling reactions, allowing the compound to form new carbon-carbon bonds. This reactivity is facilitated by the presence of the boron atom, which can form transient complexes with other molecules, enabling the transfer of functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is unique due to the combination of its pyrimidine core and the dioxaborolane moiety. This combination provides a versatile platform for further functionalization and applications in various fields. The presence of the ethyl group also adds to its uniqueness by potentially influencing its reactivity and properties.

Properties

Molecular Formula

C12H20BN3O2

Molecular Weight

249.12 g/mol

IUPAC Name

4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H20BN3O2/c1-6-9-8(7-15-10(14)16-9)13-17-11(2,3)12(4,5)18-13/h7H,6H2,1-5H3,(H2,14,15,16)

InChI Key

RXEYFUGOFSMZDE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2CC)N

Origin of Product

United States

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